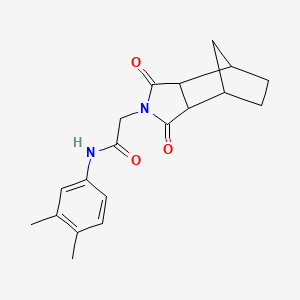
6-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-one is an organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science. This specific compound features a carbazole core with a propan-2-yl substituent, making it a unique member of the carbazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(propan-2-yl)aniline with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Carbazole derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted carbazole compounds with diverse functional groups.
Scientific Research Applications
6-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound with a similar core structure but without the propan-2-yl substituent.
6-(methyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one: A similar compound with a methyl group instead of a propan-2-yl group.
6-(ethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one: Another analog with an ethyl group.
Uniqueness
6-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific substituent, which can influence its chemical reactivity and biological activity. The propan-2-yl group can enhance the compound’s lipophilicity, potentially affecting its interaction with biological membranes and targets.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
6-propan-2-yl-2,3,4,9-tetrahydrocarbazol-1-one |
InChI |
InChI=1S/C15H17NO/c1-9(2)10-6-7-13-12(8-10)11-4-3-5-14(17)15(11)16-13/h6-9,16H,3-5H2,1-2H3 |
InChI Key |
URUHUZHYVIXOGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC3=C2CCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11593317.png)
![((5Z)-4-Oxo-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-3-YL)acetic acid](/img/structure/B11593318.png)
![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593323.png)
![(5Z)-3-cyclohexyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11593331.png)
![3-(4-Methylphenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11593339.png)
![6-(4-hydroxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11593351.png)
![(2-chloro-6-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11593352.png)
![2-Amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11593354.png)

![(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11593357.png)
![1-(3-Chlorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B11593358.png)
![(5Z)-2-(3-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593360.png)
![1-[3-(ethylsulfanyl)-6-[4-(prop-2-en-1-yloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11593378.png)
![N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11593382.png)
